molecular formula C22H29N3O7 B014138 N-Succinimidyl 6-[[4-(Maleimidomethyl)cyclohexyl]carboxamido] Caproate CAS No. 125559-00-4

N-Succinimidyl 6-[[4-(Maleimidomethyl)cyclohexyl]carboxamido] Caproate

Cat. No. B014138
CAS RN: 125559-00-4
M. Wt: 447.5 g/mol
InChI Key: IHVODYOQUSEYJJ-UHFFFAOYSA-N
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Description

N-Succinimidyl 6-[[4-(Maleimidomethyl)cyclohexyl]carboxamido] Caproate is a sulfhydryl and amino reactive heterobifunctional protein crosslinking reagent .


Physical And Chemical Properties Analysis

N-Succinimidyl 6-[[4-(Maleimidomethyl)cyclohexyl]carboxamido] Caproate has a molecular formula of C22H29N3O7 and a molecular weight of 447.5 g/mol .

Scientific Research Applications

Antibody-Enzyme Conjugation

LC-SMCC is an ideal reagent for the enzyme labeling of antibodies. This application is crucial for preserving both the enzyme activity and the antibody specificity. The process involves a two-step reaction where the NHS ester of LC-SMCC is first reacted with the antibody, followed by the conjugation of the sulfhydryl-containing enzyme molecule .

Preparation of Maleimide-Activated Carrier Proteins

The compound is used to create maleimide-activated carrier proteins that are reactive towards sulfhydryl groups. This is particularly useful for coupling haptens . The NHS ester group of LC-SMCC reacts with lysine residues on the carrier protein, converting them into reactive maleimides.

Creation of Bioconjugates

LC-SMCC facilitates the creation of specific bioconjugates through one- or two-step crosslinking reactions. These bioconjugates can be used in various diagnostic and therapeutic applications, including drug delivery systems and molecular diagnostics .

Stability Enhancement of Maleimide Groups

The cyclohexane bridge in LC-SMCC confers added stability to the maleimide group, making it an ideal crosslinking agent for maleimide activation of proteins. This stability is crucial for applications that require prolonged periods before conjugation .

Crosslinking Reagent for Protein Modification

LC-SMCC serves as a crosslinking reagent that can connect amine groups to sulfhydryl groups, forming stable amide and thioether bonds, respectively. This property is essential for protein modification and the study of protein-protein interactions .

Drug Development and Targeted Therapy

The ability of LC-SMCC to form stable conjugates between antibodies and drugs or toxins makes it valuable in the development of targeted therapy treatments. This application is significant in the field of cancer research, where delivering drugs directly to tumor cells is a critical strategy .

Mechanism of Action

Target of Action

LC-SMCC, also known as (2,5-dioxopyrrolidin-1-yl) 6-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]hexanoate or N-Succinimidyl 6-[[4-(Maleimidomethyl)cyclohexyl]carboxamido] Caproate, is a heterobifunctional crosslinker . Its primary targets are amine- and sulfhydryl-containing molecules . These targets play crucial roles in various biological processes, including protein synthesis and function.

Mode of Action

LC-SMCC interacts with its targets through its N-hydroxysuccinimide (NHS) ester and maleimide groups . The NHS esters react with primary amines at pH 7-9 to form stable amide bonds, while the maleimides react with sulfhydryl groups at pH 6.5-7.5 to form stable thioether bonds .

Pharmacokinetics

It’s important to note that lc-smcc iswater-insoluble and needs to be dissolved first in DMF or DMSO . This property could impact its bioavailability and distribution in the body.

Result of Action

The molecular and cellular effects of LC-SMCC’s action primarily involve the formation of stable amide and thioether bonds with amine- and sulfhydryl-containing molecules, respectively . This can lead to changes in protein structure and function, potentially impacting various cellular processes.

Action Environment

The action of LC-SMCC is influenced by environmental factors such as pH. The NHS ester group of LC-SMCC reacts with primary amines at pH 7-9, while the maleimide group reacts with sulfhydryl groups at pH 6.5-7.5 . Therefore, the pH of the environment can significantly influence the compound’s action, efficacy, and stability.

Safety and Hazards

When handling N-Succinimidyl 6-[[4-(Maleimidomethyl)cyclohexyl]carboxamido] Caproate, it is recommended to prevent dispersion of dust, wash hands and face thoroughly after handling, use a local exhaust if dust or aerosol will be generated, and avoid contact with skin, eyes, and clothing .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O7/c26-17-9-10-18(27)24(17)14-15-5-7-16(8-6-15)22(31)23-13-3-1-2-4-21(30)32-25-19(28)11-12-20(25)29/h9-10,15-16H,1-8,11-14H2,(H,23,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVODYOQUSEYJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)NCCCCCC(=O)ON3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80393705
Record name LC-SMCC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Succinimidyl 6-[[4-(Maleimidomethyl)cyclohexyl]carboxamido] Caproate

CAS RN

125559-00-4
Record name LC-SMCC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Succinimidyl 6-[[4-(N-Maleimidomethyl)cyclohexyl]carboxamido]hexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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